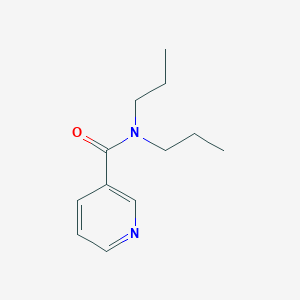
Nicotinamide, N,N-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinamide, N,N-dipropyl- is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound Nicotinamide, N,N-dipropyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165631. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nicotinamide, N,N-dipropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinamide, N,N-dipropyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Role in Enzyme Regulation
Nicotinamide N-methyltransferase (NNMT) :
NNMT is an enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds. Aberrant expression of NNMT has been implicated in various diseases, including cancer, obesity, and neurodegenerative disorders. Inhibitors of NNMT are being explored for their therapeutic potential.
- Case Study : Research has shown that selective NNMT inhibitors can reduce cancer cell proliferation and migration, indicating their potential as anti-cancer agents .
Therapeutic Targets in Cancer
Nicotinamide Phosphoribosyltransferase (NAMPT) :
NAMPT is another enzyme involved in NAD+ biosynthesis. Inhibitors targeting NAMPT have shown promise in preclinical studies for treating cancers by disrupting NAD+ production essential for tumor growth.
- Case Study : The compound K542 was identified as an inhibitor of NAMPT, demonstrating significant antitumor activity in xenograft models . This highlights the potential for derivatives like N,N-dipropyl-nicotinamide to serve as lead compounds in drug development.
Metabolic Disorders
NNMT's role in metabolic regulation makes it a target for treating conditions such as obesity and type 2 diabetes. By modulating NNMT activity, it may be possible to influence metabolic pathways beneficially.
- Research Findings : Studies indicate that inhibiting NNMT can enhance insulin sensitivity and reduce fat accumulation . This suggests that N,N-dipropyl-nicotinamide could be explored further as a therapeutic agent for metabolic syndromes.
Neuroprotection and Cognitive Function
Nicotinamide has been shown to exert neuroprotective effects through its involvement in NAD+ metabolism. This aspect is particularly relevant in neurodegenerative diseases where NAD+ depletion contributes to neuronal death.
- Case Study : In animal models, nicotinamide supplementation has been associated with reduced neuronal injury following ischemic events, suggesting its potential utility in neuroprotective therapies .
DNA Repair Mechanisms
Nicotinamide plays a critical role in DNA repair processes mediated by poly(ADP-ribose) polymerase (PARP). Its derivatives may enhance DNA repair capabilities, offering protective effects against genotoxic agents.
- Research Insights : Studies demonstrate that nicotinamide can improve genomic stability and protect against carcinogenesis by providing substrates necessary for PARP activity .
Data Summary Table
Eigenschaften
CAS-Nummer |
10052-09-2 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
N,N-dipropylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
WQTZSTUJSCNCBZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
Key on ui other cas no. |
10052-09-2 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















